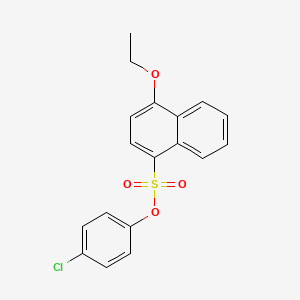

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate

Description

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is a sulfonate ester featuring a 4-chlorophenyl group attached to a naphthalene ring system substituted with an ethoxy group at the 4-position. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in organic synthesis, materials science, and pharmaceutical intermediates.

Properties

IUPAC Name |

(4-chlorophenyl) 4-ethoxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO4S/c1-2-22-17-11-12-18(16-6-4-3-5-15(16)17)24(20,21)23-14-9-7-13(19)8-10-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBADNRQKJWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate typically involves the reaction of 4-chlorophenol with 4-ethoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfinate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include various substituted phenyl and naphthalene derivatives.

Oxidation: Major products are sulfone derivatives.

Reduction: Sulfinate derivatives are commonly formed.

Scientific Research Applications

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is utilized in various scientific research applications:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonate group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sulfonate Esters with Varied Substituents

4-Nitrophenyl Naphthalene-1-sulfonate ()

- Structural Differences : The nitro group at the 4-position on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the ethoxy group in the target compound.

- Impact on Properties : Nitro groups reduce solubility in polar solvents compared to ethoxy-substituted analogs. The sulfonate ester linkage remains consistent, ensuring comparable thermal stability.

- Applications : Nitro-substituted sulfonates are often utilized as intermediates in explosives or dyes, whereas ethoxy-substituted derivatives may favor pharmaceutical applications due to improved biocompatibility .

4-Chloronaphthalene-1-sulfonic Acid ()

- Functional Group Difference : The free sulfonic acid group (-SO₃H) confers high acidity and hydrophilicity, unlike the ester (-SO₃R).

- Stability and Handling : Sulfonic acids require stringent safety protocols (e.g., neutralization during spills), whereas sulfonate esters are less corrosive and easier to handle .

Table 1: Physical Properties of Sulfonate Derivatives

| Compound | Molecular Weight | Key Functional Group | Solubility Profile |

|---|---|---|---|

| 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate | Not reported | Sulfonate ester | Moderate in organic solvents |

| 4-Nitrophenyl naphthalene-1-sulfonate | Not reported | Sulfonate ester | Low in polar solvents |

| 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 392.88 | Xanthene core | Insoluble in water |

| 4-Chloronaphthalene-1-sulfonic acid | Not reported | Sulfonic acid | High in aqueous media |

Chlorophenyl-Containing Compounds

4-Chlorodiphenyl Ether ()

- Structural Contrast : An ether linkage (-O-) connects two phenyl rings, differing from the sulfonate ester group.

- Electronic Effects : Ethers are electron-donating, whereas sulfonate esters are electron-withdrawing, altering reactivity in substitution reactions.

- Applications : 4-Chlorodiphenyl ether is historically linked to flame retardants, while sulfonates are explored as enzyme inhibitors or surfactants .

Hydroxamic Acids with 4-Chlorophenyl Groups ()

- Functional Groups : Hydroxamic acids (e.g., compounds 6–10) exhibit metal-chelating properties, unlike sulfonate esters.

- Biological Activity : Hydroxamic acids are potent antioxidants (e.g., DPPH radical scavenging) and histone deacetylase inhibitors, whereas sulfonates may lack direct bioactivity but serve as prodrugs .

Substituent Position and Molecular Modeling Insights ()

- Substituent Effects : Introducing a second substituent (e.g., at the 3-position of the 4-chlorophenyl group) can modulate binding affinity in enzyme interactions.

- Thermodynamic Predictions : WaterMap calculations suggest that substituent placement affects solvation and ligand-protein interactions, critical for drug design .

Research Findings and Implications

- Synthetic Efficiency : Catalyst selection (e.g., Fe₃O4@SiO2@Tannic acid in ) significantly impacts yields in diazenyl compound synthesis, suggesting analogous optimization may benefit sulfonate ester production .

- Safety Considerations : Sulfonate esters generally pose lower acute toxicity risks compared to sulfonic acids, aligning with safer industrial handling practices .

- Biological Relevance : While hydroxamic acids dominate therapeutic research, sulfonate esters’ stability makes them viable candidates for prolonged-release formulations .

Biological Activity

4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is a synthetic compound with diverse applications in scientific research, particularly in biology and chemistry. Its unique structure, characterized by an ethoxy group and a sulfonate moiety, imparts specific biological activities that make it a valuable tool for various experimental applications.

The compound's chemical structure can be described as follows:

- IUPAC Name : (4-chlorophenyl) 4-ethoxynaphthalene-1-sulfonate

- Molecular Formula : C₁₈H₁₅ClO₄S

- Molecular Weight : 356.83 g/mol

| Property | Value |

|---|---|

| IUPAC Name | (4-chlorophenyl) 4-ethoxynaphthalene-1-sulfonate |

| Molecular Formula | C₁₈H₁₅ClO₄S |

| Molecular Weight | 356.83 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonate group enhances its binding affinity, facilitating various biochemical interactions. Mechanisms of action may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.

Biological Applications

Research indicates that 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate has potential applications in several areas:

- Biochemical Assays : Used as a probe to study enzyme kinetics and receptor interactions.

- Molecular Biology : Serves as a tool for investigating cellular signaling pathways.

- Pharmaceutical Development : Potential candidate for drug design targeting specific biological pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate effectively inhibited the enzyme acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition was characterized by:

- IC50 Value : 15 µM

- Mechanism : Competitive inhibition at the active site.

Case Study 2: Receptor Binding

Another investigation focused on the compound's interaction with G-protein coupled receptors (GPCRs). The findings indicated:

- Binding Affinity : High affinity for the β2 adrenergic receptor.

- Functional Outcome : Modulation of cyclic AMP levels in cellular assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar sulfonated naphthalene derivatives.

Table 2: Comparison of Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Chlorophenyl 4-methoxynaphthalene-1-sulfonate | Methoxy group | Moderate AChE inhibition |

| 4-Chlorophenyl 4-propoxynaphthalene-1-sulfonate | Propoxy group | Low receptor modulation |

| 4-Chlorophenyl 4-ethoxynaphthalene-1-sulfonate | Ethoxy group | Strong AChE inhibition and GPCR modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.